Anaprox

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

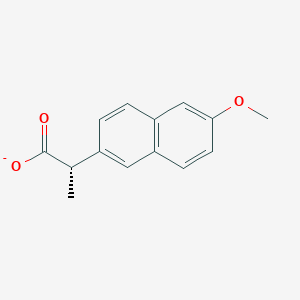

Naproxen(1-) is the anion formed from naproxen by loss of a proton from the carboxy group. It is a conjugate base of a naproxen.

An anti-inflammatory agent with analgesic and antipyretic properties. Both the acid and its sodium salt are used in the treatment of rheumatoid arthritis and other rheumatic or musculoskeletal disorders, dysmenorrhea, and acute gout.

Aplicaciones Científicas De Investigación

Pharmacological Overview

Anaprox functions primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis. This mechanism underlies its efficacy in treating various inflammatory and pain-related conditions. The drug is indicated for:

- Rheumatoid Arthritis

- Osteoarthritis

- Ankylosing Spondylitis

- Polyarticular Juvenile Idiopathic Arthritis

- Tendinitis and Bursitis

- Acute Gout

- Primary Dysmenorrhea

- Mild to Moderate Pain .

Pain Management

This compound has been shown to be effective in managing acute and chronic pain conditions. Studies indicate that it provides longer-lasting relief compared to other NSAIDs due to its pharmacokinetic profile, which allows for dosing intervals of 8–12 hours. This extended duration minimizes the need for frequent dosing, thereby enhancing patient compliance .

Inflammatory Conditions

The anti-inflammatory properties of this compound make it a first-line treatment option for various inflammatory disorders. Clinical trials have demonstrated its effectiveness in reducing symptoms associated with rheumatoid arthritis and osteoarthritis, with significant reductions in swelling and pain reported .

Gynecological Uses

Naproxen sodium is particularly effective in treating dysmenorrhea. Its ability to alleviate menstrual pain has been documented in several clinical studies, showcasing its role in improving quality of life for individuals suffering from menstrual discomfort .

Comparative Efficacy

A review of multiple studies highlights that this compound often outperforms other over-the-counter NSAIDs like ibuprofen and aspirin in terms of duration of pain relief. For instance, one study demonstrated that a single dose of this compound was superior in managing post-surgical dental pain compared to other NSAIDs .

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects, particularly gastrointestinal complications such as ulcers and bleeding. Long-term usage can increase the risk of cardiovascular events, necessitating careful patient selection and monitoring .

Case Study 1: Rheumatoid Arthritis Management

A clinical trial involving 960 patients with rheumatoid arthritis showed that patients treated with this compound experienced significant improvements in joint stiffness and pain compared to those receiving placebo treatments .

Case Study 2: Dysmenorrhea Relief

In a controlled study focusing on dysmenorrhea, this compound was administered at a dosage of 550 mg initially followed by 275 mg every 6 hours as needed. Results indicated a marked reduction in pain scores within the first hour post-administration, demonstrating its rapid onset of action .

Propiedades

Fórmula molecular |

C14H13O3- |

|---|---|

Peso molecular |

229.25 g/mol |

Nombre IUPAC |

(2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/p-1/t9-/m0/s1 |

Clave InChI |

CMWTZPSULFXXJA-VIFPVBQESA-M |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

SMILES isomérico |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

SMILES canónico |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)[O-] |

Sinónimos |

Aleve Anaprox Methoxypropiocin Naprosin Naprosyn Naproxen Naproxen Sodium Naproxenate, Sodium Proxen Sodium Naproxenate Sodium, Naproxen Synflex |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.